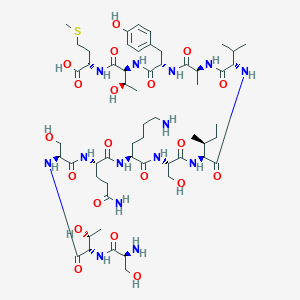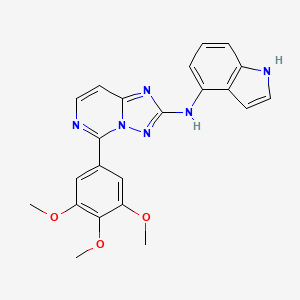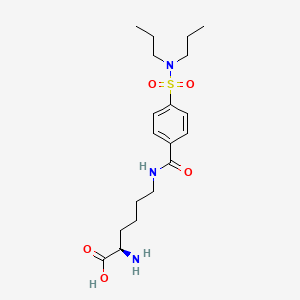
Anticancer agent 191
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 191 is a derivative of probenecid, designed to inhibit cancer cell efflux mechanisms. It targets P-glycoprotein, breast cancer resistance protein, and multiple multidrug resistance proteins, increasing the accumulation of vinblastine in cancer cells . This compound is used primarily in cancer research to overcome drug resistance and enhance the efficacy of chemotherapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 191 involves the derivatization of probenecid. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve multi-step organic synthesis, including functional group modifications and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced using scalable organic synthesis techniques, ensuring high purity and yield. The process may involve batch or continuous flow synthesis, followed by purification steps such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 191 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 191 has several scientific research applications:
Chemistry: It is used to study the mechanisms of drug resistance and the development of new anticancer agents.
Biology: Researchers use it to investigate cellular efflux mechanisms and the role of multidrug resistance proteins in cancer cells.
Medicine: It is employed in preclinical studies to enhance the efficacy of chemotherapeutic agents and overcome drug resistance.
Wirkmechanismus
Anticancer agent 191 exerts its effects by inhibiting P-glycoprotein, breast cancer resistance protein, and multiple multidrug resistance proteins. These proteins are involved in the efflux of chemotherapeutic agents from cancer cells, leading to drug resistance. By inhibiting these proteins, this compound increases the intracellular concentration of chemotherapeutic agents like vinblastine, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette transporters and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Probenecid: The parent compound, used primarily as a uricosuric agent.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent with P-glycoprotein inhibitory activity.
Uniqueness
Anticancer agent 191 is unique due to its specific design to inhibit multiple efflux proteins simultaneously, making it more effective in overcoming drug resistance compared to other similar compounds. Its ability to increase the accumulation of chemotherapeutic agents in cancer cells sets it apart from other inhibitors .
Eigenschaften
Molekularformel |
C19H31N3O5S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H31N3O5S/c1-3-13-22(14-4-2)28(26,27)16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(20)19(24)25/h8-11,17H,3-7,12-14,20H2,1-2H3,(H,21,23)(H,24,25)/t17-/m1/s1 |
InChI-Schlüssel |
JVCNXXFGGVDPON-QGZVFWFLSA-N |
Isomerische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCC[C@H](C(=O)O)N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)
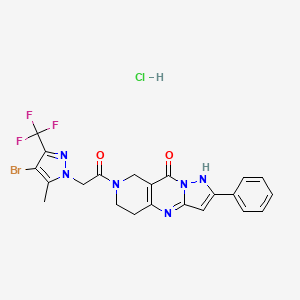

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
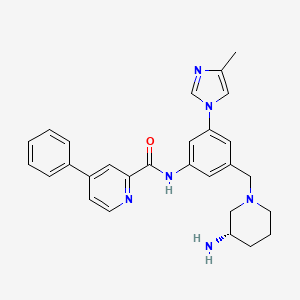
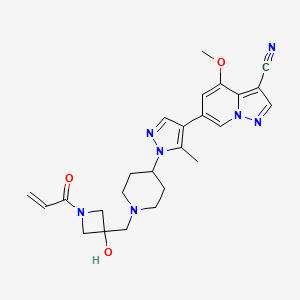
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
